3-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid
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Overview
Description
3-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid is a complex organic compound that features a pyrrole ring substituted with a phenyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid typically involves multi-step organic reactions One common approach is the condensation of 2-methylphenylamine with an appropriate ketoester to form the intermediate, followed by cyclization to form the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenyl)propanoic acid
- 3-(2-Methylphenyl)propanoic acid
- 2-Amino-3-(naphthalen-1-yl)propanoic acid
Uniqueness
3-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[1-[2-(2-methylanilino)-2-oxoethyl]-5-phenylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C22H22N2O3/c1-16-7-5-6-10-19(16)23-21(25)15-24-18(12-14-22(26)27)11-13-20(24)17-8-3-2-4-9-17/h2-11,13H,12,14-15H2,1H3,(H,23,25)(H,26,27) |
InChI Key |
NGEYLFGJBUNVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=CC=C2C3=CC=CC=C3)CCC(=O)O |
Origin of Product |
United States |
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